Para-methyl 4-anilino-1-boc-piperidine

physicochemical characterization logP determination chromatographic method development

Para-methyl 4-anilino-1-boc-piperidine (CAS 501673-99-0; molecular formula C17H26N2O2; molecular weight 290.40 g/mol) is an analytical reference standard and precursor in the synthesis of fentanyl-related compounds. This compound belongs to the 4-anilinopiperidine class of synthetic intermediates, featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a para-methyl substitution on the aniline phenyl ring.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
Cat. No. B15553146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePara-methyl 4-anilino-1-boc-piperidine
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)18-15-9-11-19(12-10-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3
InChIKeyVIQBBHKRRVSVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Para-methyl 4-anilino-1-boc-piperidine (CAS 501673-99-0): A Regulated Fentanyl Precursor Intermediate with Position-Specific Structural Features


Para-methyl 4-anilino-1-boc-piperidine (CAS 501673-99-0; molecular formula C17H26N2O2; molecular weight 290.40 g/mol) is an analytical reference standard and precursor in the synthesis of fentanyl-related compounds . This compound belongs to the 4-anilinopiperidine class of synthetic intermediates, featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a para-methyl substitution on the aniline phenyl ring . The compound is listed as a regulated precursor under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances and is controlled in multiple jurisdictions [1]. As a Boc-protected 4-anilinopiperidine, it serves as an N-protected derivative that can be readily converted to fentanyl or related analogues through straightforward synthetic steps including deprotection and N-acylation [2].

Para-methyl 4-anilino-1-boc-piperidine: Why Positional Isomer Specification is Critical for Analytical and Regulatory Compliance


Para-methyl 4-anilino-1-boc-piperidine cannot be generically substituted with other 4-anilinopiperidine Boc-protected intermediates due to distinct physicochemical properties, differential synthetic outcomes, and divergent regulatory classification. The position of the methyl substituent (para vs. meta vs. ortho) on the aniline ring determines the identity of the downstream fentanyl analog produced (para-methylfentanyl, meta-methylfentanyl, or ortho-methylfentanyl), each with unique pharmacological potency, metabolism, and detection characteristics [1]. As documented in the peer-reviewed literature, para-methylfentanyl demonstrates an ED50 of 1.92 mg/kg in murine tail-withdrawal assays and a 63.1-fold shift in potency upon naltrexone challenge, distinguishing it from both fentanyl (ED50 0.08 mg/kg; 3.95× shift) and other positional isomers [2]. Furthermore, para-methyl 4-anilino-1-boc-piperidine exhibits quantifiably different solubility parameters (DMF: 10 mg/mL, DMSO: 1 mg/mL, Ethanol: 2 mg/mL) and spectroscopic properties (λmax 247 nm) compared to its positional analogs, parameters that are essential for validated analytical method development and forensic identification . Given that ortho-methylfentanyl has been detected as an emerging NPS in North America since 2023, analytical reference standards must be isomer-specific to ensure accurate identification and avoid misclassification [3].

Para-methyl 4-anilino-1-boc-piperidine: Quantified Differentiation Evidence vs. Closest Comparators for Procurement Decision-Making


Para-Methyl Substitution vs. Unsubstituted 4-Anilino-1-Boc-Piperidine: Molecular Weight, LogP, and Hydrophobicity Quantification

Para-methyl 4-anilino-1-boc-piperidine differs from the unsubstituted parent compound (4-anilino-1-boc-piperidine; CAS 125541-22-2) by the presence of a para-methyl group on the aniline ring. This structural modification results in quantifiably higher molecular weight (290.40 g/mol vs. 276.38 g/mol) and increased lipophilicity as reflected in predicted LogP values (ACD/LogP 3.19 vs. 2.71 for the unsubstituted parent) . The para-methyl substitution produces a molecular formula of C17H26N2O2 compared to C16H24N2O2 for the parent compound, a difference of one carbon and two hydrogen atoms . This molecular weight differential is critical for mass spectrometric identification and quantification in forensic and analytical chemistry applications .

physicochemical characterization logP determination chromatographic method development fentanyl precursor analysis

Para-Methyl vs. Meta-Methyl vs. Ortho-Methyl 4-Anilino-1-Boc-Piperidine: Positional Isomer Physicochemical Property Comparison

The three positional isomers of methyl-substituted 4-anilino-1-boc-piperidine exhibit distinct predicted physicochemical properties that enable their analytical differentiation. Para-methyl 4-anilino-1-boc-piperidine (CAS 501673-99-0) demonstrates a predicted LogP of 3.19, compared to 3.17 for the meta-methyl isomer (CAS 679409-60-0) . The ortho-methyl isomer (CAS 1154101-90-2) exhibits substantially different solubility characteristics, with DMF solubility of 20 mg/mL, DMSO solubility of 10 mg/mL, and ethanol solubility of 20 mg/mL . The para-methyl isomer shows more limited solubility: DMF: 10 mg/mL, DMSO: 1 mg/mL, Ethanol: 2 mg/mL . Additionally, the para-methyl isomer displays a λmax of 247 nm, whereas the meta-methyl isomer exhibits a λmax of 250 nm, providing a spectroscopically measurable distinction . Predicted boiling points differ across isomers: para-methyl predicted BP ~416°C; ortho-methyl predicted BP 415.2±38.0°C .

positional isomer analysis fentanyl precursor differentiation chromatographic separation forensic reference standards

Downstream Product Potency Comparison: Para-Methylfentanyl vs. Fentanyl and Other Analogs in In Vivo Antinociception Assays

While para-methyl 4-anilino-1-boc-piperidine itself is a protected precursor without direct pharmacological activity, the downstream deprotected and N-acylated product (para-methylfentanyl) exhibits quantifiable in vivo potency characteristics that inform the compound's scientific value as a precursor. In murine warm-water tail-withdrawal assays, para-methylfentanyl demonstrated an ED50 of 1.92 mg/kg (95% CI: 1.48-2.45 mg/kg), which is 24-fold less potent than fentanyl (ED50 0.08 mg/kg) but 4.1-fold more potent than morphine (ED50 7.82 mg/kg) [1]. Notably, para-methylfentanyl displayed the largest fold-shift in ED50 upon naltrexone challenge (63.1×) among all tested fentanyl analogs, exceeding para-methoxyfentanyl (22.5×) and beta′-phenylfentanyl (21.0×) [2]. This high naltrexone-induced potency shift suggests a particularly strong mu-opioid receptor-mediated mechanism of action with potential implications for antagonist reversal studies [3].

opioid pharmacology fentanyl analog potency mu-opioid receptor agonism in vivo ED50 determination

Regulatory Classification and International Control Status: Para-Methyl vs. Unsubstituted 4-Anilino-1-Boc-Piperidine

Para-methyl 4-anilino-1-boc-piperidine is subject to specific international and national regulatory controls that differ from those applied to the unsubstituted parent compound. The unsubstituted 4-anilino-1-boc-piperidine (1-Boc-4-AP) was specifically listed in the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 in November 2022 [1]. In Canadian regulations, 4-anilino-1-boc-piperidine is explicitly named as a scheduled derivative under N-Phenyl-4-piperidinamine precursor controls, with para-methyl 4-anilino-1-boc-piperidine falling under the broader 'derivatives and analogues' provision of the same regulatory framework (SOR/2023-102, effective August 30, 2023) [2]. In the United States, 1-Boc-4-AP was classified as a DEA List I Chemical in 2022, and the positional methyl-substituted analogs are similarly controlled under analog provisions . However, the para-methyl variant requires specific analytical reference standards for forensic identification, as its distinct CAS registry number (501673-99-0) differentiates it from the parent compound (125541-22-2) and other positional isomers in controlled substance databases [3].

controlled substance regulation fentanyl precursor scheduling UN Convention compliance DEA List I chemicals

Para-methyl 4-anilino-1-boc-piperidine: Validated Application Scenarios Based on Quantified Differentiation Evidence


Forensic Toxicology Reference Standard for Para-Methylfentanyl Identification in Seized Drug Analysis

Forensic laboratories conducting seized drug analysis require para-methyl 4-anilino-1-boc-piperidine as a certified reference standard (≥98% purity) to develop and validate LC-MS/MS and GC-MS methods for identifying the precursor material and distinguishing it from the corresponding fentanyl analog. The compound's defined λmax of 247 nm and specific solubility parameters (DMF: 10 mg/mL, DMSO: 1 mg/mL, Ethanol: 2 mg/mL) enable reproducible preparation of calibration standards and quality control samples for quantitative analysis . With ortho-methylfentanyl emerging in the illicit drug supply since 2023, isomer-specific reference standards are essential to avoid misclassification of precursor materials and final products [1].

Medicinal Chemistry Research on Mu-Opioid Receptor Structure-Activity Relationships

Medicinal chemists investigating structure-activity relationships of 4-anilinopiperidine-derived opioids utilize para-methyl 4-anilino-1-boc-piperidine as a protected intermediate for synthesizing para-methylfentanyl and related N-acyl derivatives. The documented in vivo ED50 of 1.92 mg/kg for para-methylfentanyl and its unique 63.1× naltrexone-induced potency shift make this precursor valuable for generating compounds to study differential mu-opioid receptor activation mechanisms . The Boc protecting group allows for selective deprotection and subsequent N-acylation with various acyl chlorides or anhydrides, enabling systematic exploration of N-substituent effects on pharmacological activity [1].

Analytical Method Development for Positional Isomer Chromatographic Separation

Analytical chemistry laboratories developing HPLC, UPLC, or SFC methods for separating positional isomers of methyl-substituted fentanyl precursors require para-methyl 4-anilino-1-boc-piperidine as a reference compound. The predicted LogP difference of 0.02 units between para- and meta-methyl isomers, combined with the distinct solubility profiles across ortho, meta, and para variants, provides the physicochemical basis for developing isomer-specific chromatographic separations . The molecular weight differential (ΔMW +14.02 g/mol vs. unsubstituted parent) enables unambiguous MS/MS identification in complex matrices [1].

Regulatory Compliance and Controlled Substance Inventory Management

Organizations maintaining controlled substance inventories for research and forensic purposes require para-methyl 4-anilino-1-boc-piperidine with its specific CAS 501673-99-0 to ensure accurate record-keeping and regulatory reporting. As this compound falls under derivative and analog provisions of N-Phenyl-4-piperidinamine precursor regulations, proper CAS-specific documentation is required for customs clearance, DEA and international regulatory compliance, and institutional controlled substance tracking systems . The distinct CAS registry number differentiates it from the unsubstituted parent compound (CAS 125541-22-2) and other positional isomers in controlled substance databases [1].

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